4-Isoxazolepropanoicacid, 5-amino-3-methyl-

Description

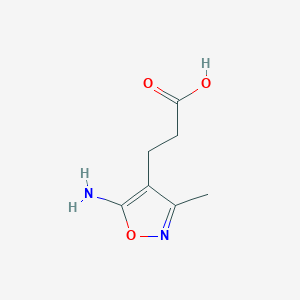

4-Isoxazolepropanoic acid, 5-amino-3-methyl- (CAS 77521-29-0), also known as DL-α-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid, is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 3, an amino group at position 5, and a propanoic acid side chain . It is synthesized via hydrolysis of ethyl or methyl esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid using sodium hydroxide under boiling conditions . This compound has garnered attention due to its structural similarity to AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), a key agonist of glutamate receptors in the central nervous system .

Properties

IUPAC Name |

3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVISUWIRXCHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437437 | |

| Record name | 4-Isoxazolepropanoicacid, 5-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170312-25-1 | |

| Record name | 4-Isoxazolepropanoicacid, 5-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Acetyl Acetonitrile

Acetonitrile reacts with ethyl acetate in the presence of a metal base (NaH, n-BuLi, or LDA) to form acetyl acetonitrile. The base deprotonates acetonitrile, generating a nitrile anion that nucleophilically attacks the carbonyl carbon of ethyl acetate. This step achieves a yield of 85–90% under optimized conditions.

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a hydrazone derivative. The reaction proceeds via condensation, with the hydrazide acting as a nucleophile. This step yields 88–90% of the hydrazone as a white crystalline solid.

Step 3: Ring-Closure Reaction

The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate. Solvents such as tetrahydrofuran or ethylene glycol dimethyl ether facilitate the reaction at 65–85°C, yielding 3-amino-5-methylisoxazole with 78–80% purity and 98.7–98.8% HPLC purity.

Table 1: Reaction Conditions and Yields for 3-Amino-5-Methylisoxazole Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| 1 | NaH, Ethyl Acetate | - | Room Temperature | 85–90 | - |

| 2 | p-Toluenesulfonyl Hydrazide | Methanol/Ethanol | Reflux | 88–90 | 99 |

| 3 | NH₂OH·HCl, K₂CO₃ | THF | 65–85 | 78–80 | 98.7–98.8 |

Functionalization to Introduce the Propanoic Acid Side Chain

While the patent focuses on the isoxazole core, introducing the propanoic acid group at the 4-position requires additional steps. Two hypothetical routes are proposed based on analogous organic reactions:

Alkylation of the Isoxazole Ring

A Friedel-Crafts alkylation could introduce a propanoyl chloride derivative to the isoxazole’s 4-position. However, the electron-deficient nature of the isoxazole ring may necessitate Lewis acid catalysts (e.g., AlCl₃) and elevated temperatures. Subsequent hydrolysis of the acyl group would yield the propanoic acid.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-amino-5-methylisoxazole-4-boronic acid and a propanoyl electrophile could directly install the propanoic acid chain. This method requires synthesizing the boronic acid precursor, which may involve directed ortho-metalation or halogenation followed by borylation.

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution occurs exclusively at the 4-position is critical. Steric and electronic factors favor reactivity at this position, but competing reactions at the 5-amino group may require protecting groups.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions, while minimizing side reactions.

-

Yield Improvement : Catalytic methods (e.g., organocatalysts or transition metal complexes) could enhance efficiency. For example, using Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling yields.

Industrial Scalability and Environmental Considerations

The patented method avoids toxic solvents like chloroform, aligning with green chemistry principles. Scaling the reaction to industrial production would require:

-

Continuous-flow reactors for Steps 1–3 to improve heat transfer and reduce reaction times.

-

Solvent recovery systems to minimize waste.

-

Catalytic recycling in coupling reactions to reduce metal contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Isoxazolepropanoicacid, 5-amino-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Isoxazolepropanoicacid, 5-amino-3-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Mechanism of Action

The mechanism of action of 4-Isoxazolepropanoicacid, 5-amino-3-methyl- involves its interaction with specific molecular targets and pathways. As an isoxazole derivative, it can modulate the activity of enzymes and receptors in biological systems. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of 4-Isoxazolepropanoic Acid Derivatives

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence biological activity. For example, AMPA’s 3-hydroxy group enhances its binding to glutamate receptors, while the 3-methyl group in the target compound may reduce receptor affinity but improve metabolic stability .

- Amino Group Reactivity: The 5-amino group in 4-Isoxazolepropanoic acid, 5-amino-3-methyl- is less reactive under nucleophilic conditions compared to 3-amino isomers, as demonstrated in hydrazide derivatization studies .

Biological Activity

Overview

4-Isoxazolepropanoic acid, 5-amino-3-methyl- (CAS No. 170312-25-1) is a heterocyclic compound derived from isoxazole, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 170.17 g/mol |

| Molecular Formula | C7H10N2O3 |

| IUPAC Name | 3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid |

| InChI Key | PIVISUWIRXCHGO-UHFFFAOYSA-N |

The biological activity of 4-Isoxazolepropanoic acid, 5-amino-3-methyl- is primarily attributed to its interaction with specific molecular targets within biological systems. As an isoxazole derivative, it can modulate the activity of enzymes and receptors, potentially acting as both an agonist and antagonist at various receptor sites. This modulation influences critical cellular signaling pathways, which may lead to therapeutic effects in different disease models.

Antimicrobial Properties

Research indicates that 4-Isoxazolepropanoic acid, 5-amino-3-methyl- exhibits significant antimicrobial activity. In a study published in MDPI, the compound was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests that it may serve as a lead compound in the development of new anticancer therapies .

Role in Peptide Synthesis

Recent findings have explored the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid (a related compound) in solid-phase peptide synthesis. This research indicates that derivatives of isoxazole can be utilized to create novel bioactive peptides, which may have therapeutic implications .

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of 4-Isoxazolepropanoic acid against various pathogens. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Anticancer Research :

- Peptide Synthesis :

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid | Potential use in peptide synthesis |

| 4-Isoxazolecarboxylic Acid | Similar core structure but different properties |

| 4-Isoxazolepropanoic Acid | Known for neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-3-methyl-4-isoxazolepropanoic acid derivatives?

- Methodological Answer : The compound and its derivatives can be synthesized via hydrazide formation (e.g., reaction with semicarbazides or thiosemicarbazides) . Hydroxylamine hydrochloride in ethanol under reflux conditions is a key reagent for constructing the isoxazole core, as demonstrated in the synthesis of structurally related aminoisoxazoles . Optimization of reaction conditions (e.g., temperature, solvent) is critical to achieving yields >75% .

Q. How can researchers verify the structural integrity of synthesized 5-amino-3-methylisoxazole derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Identify amino protons (δ ~6.1 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .

- IR : Confirm carbonyl absorption bands (e.g., 1710 cm⁻¹ for ester groups) and rule out lower-frequency bands (e.g., 1660 cm⁻¹) that suggest alternative structures .

- X-ray crystallography : Resolve ambiguities in regiochemistry or isomerism, as shown in studies of related isoxazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 5-amino-3-methylisoxazole derivatives?

- Methodological Answer : Immunomodulatory activity can be assessed using lymphocyte proliferation assays or cytokine profiling (e.g., IL-2, IFN-γ) in isolated immune cells . For antimicrobial potential, structure-activity relationship (SAR) studies on penicillin derivatives with isoxazole moieties provide a template for bacterial inhibition assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., IR absorption discrepancies) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from isomeric forms (e.g., regioisomers or tautomers). Use comparative analysis:

- Tandem MS/MS : Differentiate isomers via fragmentation patterns.

- Computational modeling : Predict vibrational frequencies (IR) or chemical shifts (NMR) to match experimental data .

- Single-crystal X-ray diffraction : Definitive resolution of stereochemical ambiguities, as applied in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate studies .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in immunomodulatory isoxazole derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying substituents (e.g., alkyl chains, aryl groups) to assess their impact on activity .

- Molecular docking : Map interactions with immunorelevant targets (e.g., kinases, cytokine receptors) using crystallographic data from related compounds .

- In vivo validation : Translate in vitro findings to animal models of inflammation, monitoring dose-dependent responses .

Q. How can researchers address stability challenges in 5-amino-3-methylisoxazole derivatives under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Expose compounds to varying pH (1.2–7.4), temperature (4–37°C), and humidity (40–75%) while monitoring degradation via HPLC .

- Protective group strategies : Introduce acetyl or tert-butyl groups to shield reactive amino or carboxylic acid moieties .

- Lyophilization : Enhance shelf-life by formulating derivatives as lyophilized powders .

Q. What computational tools are recommended for predicting the reactivity of 5-amino-3-methylisoxazole derivatives in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic analysis : Use platforms like Pistachio or Reaxys to identify feasible pathways for derivative synthesis, avoiding reliance on unreliable sources like BenchChem .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of isoxazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies .

- Batch-to-batch variability : Verify purity (>95% via HPLC) and stereochemical consistency (e.g., chiral chromatography) .

- Target selectivity profiling : Use kinase inhibitor databases to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.